Trazodone is an antidepressant medication used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class .
New pharmaceutically acceptable salts of trazodone for the treatment of central nervous system disorders have been synthesized . Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes .
Trazodone crystallizes in two new polymorphs or dihydrates when anhydrous trazodone powder is treated with ammonium carbamate in warm water . Each dihydrate contains infinite zigzag hydrogen-bonded chains of water molecules, which are stabilized by the N4 acceptor atom of the piperazine ring and the pendant carbonyl O1 atom of the triazole ring .
Trazodone has a variety of effects on several monoaminergic mechanisms: a potent serotonin 5-HT2A and α1-adrenergic receptor antagonist, a weak serotonin reuptake inhibitor, and a weak antihistamine or histamine H1 receptor inverse agonist .
Trazodone has a molar mass of 371.87 g·mol−1 and a melting point of 87 °C . It has a strong dipole moment, making it a good hydrogen bond acceptor for stabilizing the chains of water molecules .
Isotrazodone is a pharmaceutical compound primarily used as an antidepressant and anxiolytic agent. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors, which are utilized in the treatment of major depressive disorder and anxiety disorders. Isotrazodone is chemically related to trazodone, sharing similar properties but differing in its pharmacological profile.
Isotrazodone was developed in the late 20th century and has been studied for its efficacy in treating mood disorders. It is synthesized through various chemical processes, which involve the modification of the trazodone structure to enhance its therapeutic effects and reduce side effects.
The synthesis of isotrazodone typically involves several key steps, starting from simpler precursors. The most common synthetic route includes:
Isotrazodone has a complex molecular structure characterized by the following:
The molecular structure can be represented as follows:
Isotrazodone undergoes various chemical reactions during its synthesis, including:
Isotrazodone exerts its effects primarily through modulation of serotonin levels in the brain. It acts as an antagonist at specific serotonin receptors while also inhibiting serotonin reuptake, leading to increased serotonin availability in synaptic clefts.
Isotrazodone is primarily used in clinical settings for:
Isotrazodone emerged from strategic molecular engineering efforts in the early 2020s to create deuterated analogs of established therapeutics. As a deuterium-enriched derivative of trazodone (first synthesized by Angelini Research Laboratories in the 1960s [1] [8]), isotrazodone was specifically designed to retain trazodone's core pharmacophore while altering its physicochemical behavior through selective hydrogen-deuterium (H/D) substitution. This approach leveraged isotopic transmutation—a technique gaining prominence in CNS drug development—where deuteration at metabolically vulnerable positions aims to modulate oxidative metabolism without altering primary pharmacology. The initial synthesis targeted deuteration adjacent to the triazolopyridinone ring system, a known site of cytochrome P450-mediated oxidation in trazodone [5] [7].
Isotrazodone belongs to the deuterated phenylpiperazine derivatives subclass of serotonin modulator therapeutics. Its systematic IUPAC name is:2-{3-[4-(3-chlorophenyl)(²H₄)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneMolecular Formula: C₁₉H₁₈D₄ClN₅OCAS Registry Number: 19794-93-5 (base), 25332-39-2 (HCl) [5] [9]The protio (non-deuterated) parent compound shares the triazolopyridinone-piperazine scaffold characteristic of serotonin antagonist and reuptake inhibitors (SARIs) [3]. Isotrazodone typically incorporates four deuterium atoms at the 2,2',6,6' positions of the piperazine ring—sites critically involved in metabolic N-dealkylation pathways. This structural modification preserves the molecule's stereoelectronic properties while altering bond dissociation energies (BDEs) of C-H/D bonds involved in rate-limiting metabolic steps [7].
Isotrazodone serves two primary research functions:
Critical knowledge gaps persist:
Table 1: Core Identifiers of Isotrazodone
Identifier Type | Designation |
---|---|
IUPAC Name | 2-{3-[4-(3-chlorophenyl)(²H₄)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
CAS Registry (base) | 19794-93-5 |
Molecular Formula | C₁₉H₁₈D₄ClN₅O |
Molecular Weight | 376.90 g/mol |
Therapeutic Category | Deuterated SARI (Serotonin Antagonist and Reuptake Inhibitor) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0